3-(4-chlorobenzoyl)-6-fluoroquinolin-4(1H)-one

Description

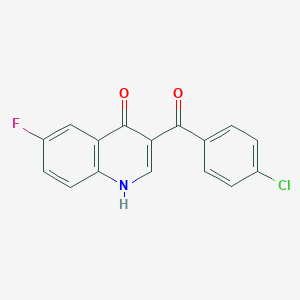

3-(4-Chlorobenzoyl)-6-fluoroquinolin-4(1H)-one is a halogenated quinolinone derivative characterized by a benzoyl group at the 3-position, a fluorine atom at the 6-position, and a ketone group at the 4-position of the quinoline core.

For example, substituted benzoxazinones are synthesized via condensation of 2-amino-5-fluorobenzoic acid with acyl chlorides (e.g., 4-fluorobenzoyl chloride) under controlled conditions . The target compound likely follows a similar pathway, substituting 4-chlorobenzoyl chloride to introduce the chlorinated benzoyl moiety.

Properties

IUPAC Name |

3-(4-chlorobenzoyl)-6-fluoro-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9ClFNO2/c17-10-3-1-9(2-4-10)15(20)13-8-19-14-6-5-11(18)7-12(14)16(13)21/h1-8H,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCKISBOOSHURBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CNC3=C(C2=O)C=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzoyl)-6-fluoroquinolin-4(1H)-one typically involves the reaction of 4-chlorobenzoyl chloride with 6-fluoroquinoline under specific conditions. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the formation of the desired product. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorobenzoyl)-6-fluoroquinolin-4(1H)-one undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation to form quinoline N-oxide derivatives or reduction to yield corresponding amines.

Condensation Reactions: The compound can react with aldehydes or ketones to form Schiff bases or other condensation products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines or thiols.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions include substituted quinolines, quinoline N-oxides, and various condensation products, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(4-Chlorobenzoyl)-6-fluoroquinolin-4(1H)-one has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzoyl)-6-fluoroquinolin-4(1H)-one involves its interaction with specific molecular targets. It can inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Structural Features :

- Molecular Formula: C₁₆H₉ClFNO₂

- Molecular Weight : 301.7 g/mol (calculated).

- Fluorine at position 6: Improves metabolic stability and bioavailability. Ketone at position 4: Contributes to hydrogen-bonding interactions.

Notably, the compound is listed as discontinued by CymitQuimica, suggesting challenges in synthesis or commercial availability .

Comparison with Similar Quinolinone Derivatives

Table 1: Structural and Functional Comparison of 3-(4-Chlorobenzoyl)-6-fluoroquinolin-4(1H)-one and Analogs

Key Structural Differences and Implications

Substituent Effects on Bioactivity: Chlorine vs. Sulfonyl groups, however, can increase solubility and hydrogen-bonding capacity . Fluorine Positioning: Fluorine at position 6 is conserved across multiple analogs (e.g., ), a common feature in fluoroquinolones to inhibit DNA gyrase in bacteria.

Ring Modifications: The dihydroquinoline core in 7-chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one introduces conformational rigidity, which may enhance target selectivity compared to the fully aromatic target compound.

Functional Group Diversity :

Research and Development Challenges

- Biological Data Gaps: Limited cytotoxic or antimicrobial data for the target compound necessitate further studies, unlike well-characterized analogs like Enrofloxacin derivatives .

Biological Activity

3-(4-Chlorobenzoyl)-6-fluoroquinolin-4(1H)-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.

The synthesis of 3-(4-chlorobenzoyl)-6-fluoroquinolin-4(1H)-one typically involves the reaction of 4-chlorobenzoyl chloride with 6-fluoroquinoline in the presence of a base such as pyridine or triethylamine. The reaction is generally conducted under reflux conditions to ensure complete conversion of the reactants. The compound's unique substitution pattern contributes to its distinct chemical and biological properties, making it a valuable intermediate in pharmaceutical synthesis.

The biological activity of 3-(4-chlorobenzoyl)-6-fluoroquinolin-4(1H)-one is primarily attributed to its ability to interact with specific molecular targets within biological systems. It has shown potential as:

- Antimicrobial Agent : Exhibiting activity against various bacterial strains.

- Anticancer Agent : Inhibiting cancer cell proliferation through enzyme inhibition and receptor binding.

- Anti-inflammatory Agent : Modulating inflammatory pathways by interfering with pro-inflammatory cytokines.

Antimicrobial Activity

Research indicates that 3-(4-chlorobenzoyl)-6-fluoroquinolin-4(1H)-one possesses significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum activity profile. The compound's mechanism involves disrupting bacterial DNA synthesis, which is critical for bacterial growth and replication.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. For instance, it has been shown to induce apoptosis in cancer cell lines, such as breast and colon cancer cells. The compound appears to inhibit key signaling pathways involved in cell survival and proliferation, including the PI3K/Akt and MAPK pathways .

Anti-inflammatory Effects

In preclinical models, 3-(4-chlorobenzoyl)-6-fluoroquinolin-4(1H)-one has demonstrated anti-inflammatory effects by reducing levels of pro-inflammatory cytokines like TNF-alpha and IL-6. This suggests its potential use in treating inflammatory diseases.

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial activity of various quinoline derivatives, including 3-(4-chlorobenzoyl)-6-fluoroquinolin-4(1H)-one. The results indicated that this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting its potential as an alternative treatment option for resistant bacterial infections .

Study 2: Anticancer Activity

In another research project, the compound was tested against several cancer cell lines. The findings revealed that it significantly inhibited cell growth in a dose-dependent manner, with IC50 values indicating potent activity at low concentrations. Mechanistic studies suggested that the compound induces cell cycle arrest at the G2/M phase and promotes apoptosis through caspase activation .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| 4-Chlorobenzoyl Chloride | Structure | Intermediate for organic synthesis | Commonly used in similar reactions |

| 6-Fluoroquinoline | Structure | Antimicrobial properties | Precursor for various quinoline derivatives |

| Quinoline N-Oxides | Structure | Diverse biological activities | Known for their role in medicinal chemistry |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.